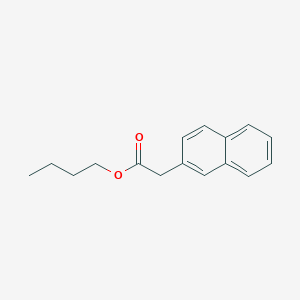

Butyl (naphthalen-2-yl)acetate

Description

Butyl (naphthalen-2-yl)acetate is an ester derivative featuring a naphthalene ring substituted at the 2-position with an acetate group linked to a butyl chain. For instance, related compounds such as naphthalen-2-yl 2-(1H-imidazol-1-yl) acetate and naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate have been synthesized via alkylation reactions involving bromoethylnaphthalene precursors (e.g., 1-(2-naphthyl)-2-bromoethanone) . These derivatives exhibit pharmacological relevance, particularly as anticonvulsant agents, with molecular modeling studies suggesting activity at GABA-A receptor benzodiazepine allosteric sites . Applications of such compounds extend to research and development (R&D), though toxicity and environmental impact data remain sparse .

Properties

CAS No. |

2876-68-8 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

butyl 2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3 |

InChI Key |

SSZNXCVWLPXRQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between butanol and naphthalen-2-ylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butyl (naphthalen-2-yl)acetate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form butyl (naphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Naphthalen-2-ylacetic acid.

Reduction: Butyl (naphthalen-2-yl)ethanol.

Substitution: Various substituted naphthalen-2-ylacetates.

Scientific Research Applications

Chemistry: Butyl (naphthalen-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is also used as a solvent in chemical reactions due to its stability and low reactivity.

Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the study of membrane permeability and transport mechanisms.

Medicine: this compound has potential applications in drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also being investigated for its potential use in the formulation of topical medications.

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant aroma. It is also used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of butyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to form naphthalen-2-ylacetic acid and butanol. The naphthalen-2-ylacetic acid can then interact with various cellular pathways, including those involved in inflammation and cell signaling. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of butyl (naphthalen-2-yl)acetate with analogous esters:

Toxicity and Environmental Impact

- This compound: Limited toxicity data; structurally related tert-butyl esters are classified as Category 4 for acute toxicity (oral, dermal, inhalation) .

- Naphthalene Derivatives : Environmental persistence and mobility in soil are undocumented, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.